Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate
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Overview
Description
Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a pyridine ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and pyridine moieties have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to various biological changes . For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives have been known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, as is the case with imidazole-containing compounds , can significantly impact its bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate, typically involves multi-step reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as halogens, nitro groups.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Tryptophan: An essential amino acid that contains an indole ring and is a precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
What sets Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate apart is its unique combination of an indole and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 6,11-dioxo-2-pyridin-4-ylnaphtho[2,3-b]indolizine-12-carboxylate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4.H2O/c1-2-30-24(29)19-18-13-15(14-7-10-25-11-8-14)9-12-26(18)21-20(19)22(27)16-5-3-4-6-17(16)23(21)28;/h3-13H,2H2,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQGDKVXMKXMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C5=CC=NC=C5.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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